Kaveh Karimzad,
Anita Deswal
PMID: 34058112
DOI:
10.7326/ACPJ202106150-069
Abstract
Kotecha D, Bunting KV, Gill SK, et al.
JAMA. 2020;324:2497-508. 33351042.
Chi Chen,
Xin Wu,
Yufeng Li,
Yinian Peng
PMID: 34044572
DOI:
10.21037/apm-21-877
Abstract
To analyze the application effect of bisoprolol combined with sacubitril valsartan sodium tablets in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after percutaneous coronary intervention (PCI).
Patients were divided into a control group (bisoprolol), with 39 cases, and a combination group (bisoprolol combined with sacubitril valsartan sodium tablets), with 42 cases, according to their different medications after surgery. The 6-min walking test distance, heart rate, oxygen saturation, serological indicators, cardiac function, incidence of cardiac adverse events, and adverse reactions of patients were compared between the 2 groups after treatment.
The 6-min walking distance of the combination group was significantly higher than that of the control group, the heart rate was lower than that of the control group (P<0.05), and there was no difference in oxygen saturation (P>0.05). The levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), intercellular adhesion molecule-1 (ICAM-1), and aldosterone (ALD) after treatment in the combination group were significantly lower than those in the control group (P<0.05). After treatment, the left ventricular end diastolic diameter (LVEDD) and left ventricular end systolic diameter (LVESD) of the combination group were significantly lower than those of the control group, and the left ventricular ejection fraction (LVEF) was significantly higher (P<0.05). There was no difference in left ventricular posterior wall thickness (LVPWT) level (P>0.05). The proportion of normal diastolic function in the combination group was 78.57%, which was significantly higher than 43.59% in the control group, and the proportion of grade II was significantly lower than that in the control group (4.76% vs. 25.64%) (P<0.05). The total incidence of adverse cardiac events 6 months after treatment in the combination group was 9.52%, which was significantly lower than 25.364% in the control group (P<0.05). There were no deaths in the 2 groups, and there was no difference in adverse reactions (P>0.05).
Bisoprolol combined with sacubitril valsartan sodium tablets has a good application effect in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after PCI. It can promote cardiac rehabilitation and improve cardiac function, and reduce the incidence of cardiac adverse events.
Melanie McGinlay,
Sam Straw,
Jacob Jagger,
Bako Nouri,
John Gierula,
Klaus K Witte
PMID: 34258895
DOI:
10.31083/j.rcm2202034
Abstract
The coronavirus disease 2019 (COVID-19) pandemic is an unprecedented challenge. Meeting this has resulted in changes to working practices and the impact on the management of patients with heart failure with reduced ejection fraction (HFrEF) is largely unknown. We performed a retrospective, observational study contrasting patients diagnosed with HFrEF attending specialist heart failure clinics at a UK hospital, whose subsequent period of optimisation of medical therapy was during the COVID-19 pandemic, with patients diagnosed the previous year. The primary outcome was the change in equivalent dosing of ramipril and bisoprolol at 6-months. Secondary outcomes were the number and type of follow-up consultations, hospitalisation for heart failure and all-cause mortality. In total, 60 patients were diagnosed with HFrEF between 1 December 2019 and 30 April 2020, compared to 54 during the same period of the previous year. The absolute number of consultations was higher (390 vs 270;
= 0.69), driven by increases in telephone consultations, with a reduction in appointments with hospital nurse specialists. After 6-months, we observed lower equivalent dosing of ramipril (3.1 ± 3.0 mg vs 4.4 ± 0.5 mg;
= 0.035) and similar dosing of bisoprolol (4.1 ± 0.5 mg vs 4.9 ± 0.5 mg;
= 0.27), which persisted for ramipril (mean difference 1.0 mg, 95% CI 0.018-2.09;
= 0.046) and bisoprolol (mean difference 0.52 mg, 95% CI -0.23-1.28;
= 0.17) after adjustment for baseline dosing. We observed no differences in the proportion of patients who died (5.0% vs 7.4%;
= 0.59) or were hospitalised with heart failure (13.3% vs 9.3%;
= 0.49). Our study suggests the transition to telephone appointments and re-deployment of heart failure nurse specialists was associated with less successful optimisation of medical therapy, especially renin-angiotensin inhibitors, compared with usual care.
V A Shumkov,
K A Zagorodnikova,
S A Boldueva,
A A Murzina,
V B Petrova
PMID: 33993661
DOI:
Abstract
We have analyzed influence of genetic variants CYP2D6*3 (2549delA) and CYP2D6*4 (1846G>A), as well as other factors on effects of bisoprolol in patients with acute coronary syndrome. The study included 97 patients with acute coronary syndrome. Mean age was 63±10 years; 60 men and 37 women. We have found association between carriage of CYP2D6*4 (1846G>A) and maximal heart rate at exertion (R-0,21; р<0,05). When the correction for potential confounders was made, age was the only significant predictor of maximal heart rate (β=0,6; SE=0,07; p<0,001). At the same time it was found that CYP2D6*4 was associated with more advanced age of the patients (r=0,2; p<0,05).
Jalaj Garg,
Rakesh Gopinathannair,
Dhanunjaya Lakkireddy
PMID: 33904875
DOI:
10.1001/jama.2021.2673
Abstract
Sergey A Boytsov,
Yuri P Burtsev,
Yunona V Khomitskaya,
Yuri A Karpov,
STYLE study investigators
PMID: 33991323
DOI:
10.1007/s12325-021-01754-2
Abstract
Combination antihypertensive therapy is required by most patients to achieve guideline-recommended blood pressure (BP) goals. This study assessed the effectiveness and tolerability of bisoprolol/perindopril (Bis/Per) single-pill combination (SPC) in Russian patients with hypertension and coronary artery disease (CAD) treated in routine clinical practice.
STYLE (
) was an open-label, uncontrolled, prospective observational study conducted in patients who were already receiving Bis/Per SPC, switched to SPC from Bis or Per monotherapy, or switched from a free combination of Bis and Per. Primary endpoint criteria were assessed at 1 and 3 months and included change in mean office systolic/diastolic blood pressure (SBP/DBP), proportion achieving target BP (< 140/90 mmHg), and measures of antianginal effectiveness.
The full analysis set comprised 1892 subjects. Mean age was 61.9 ± 8.8 years, 53.2% were women, and mean durations of hypertension and CAD were 12.5 ± 7.9 and 7.2 ± 6.4 years, respectively. Mean SBP/DBP decreased by 22.3/11.0 mmHg and 31.5/15.9 mmHg at 1 and 3 months, respectively (P < 0.0001 vs baseline). Target BP was achieved by 49.2% and 86.7% of patients at 1 and 3 months, respectively. Reductions in mean number of angina attacks and nitrate consumption and improvements in heart rate were statistically significant. Treatment was well tolerated.
Treatment of patients with hypertension and CAD with Bis/Per SPC for 3 months was associated with significant decreases in SBP/DBP and a high proportion of patients achieving BP treatment goals. This was accompanied by an improvement in angina symptoms. Treatment was well tolerated in a broad patient population representative of those seen in everyday clinical practice.
Allison Martin,
Robert J Hancox,
Catherina L Chang,
Richard Beasley,
Jeremy Wrobel,
Vanessa McDonald,
Claudia C Dobler,
Ian A Yang,
Claude S Farah,
Belinda Cochrane,
Graham S Hillis,
Caroline Polak Scowcroft,
Ashutosh Aggarwal,
Gian Luca Di Tanna,
Grace Balicki,
Shane Galgey,
Christine Jenkins
PMID: 34452971
DOI:
10.1136/bmjopen-2021-053446
Abstract
Heart disease in chronic obstructive pulmonary disease (COPD) is a common but neglected comorbidity. Patients with COPD are frequently excluded from clinical trials of treatments aimed at reducing cardiac morbidity and mortality, which has led to undertreatment of cardiovascular disease in patients with COPD. A particular concern in COPD is the underuse of beta (β)-blockers. There is observational evidence that cardioselective β-blockers are safe and may even reduce mortality risk in COPD, although some evidence is conflicting. There is an urgent need to answer the research question: Are cardioselective β-blockers safe and of benefit in people with moderately severe COPD? The proposed study will investigate whether cardioselective β-blocker treatment in patients with COPD reduces mortality and cardiac and respiratory morbidity.
This is a double-blind, randomised controlled trial to be conducted in approximately 26 sites in Australia, New Zealand, India, Sri Lanka and other countries as required. Participants with COPD will be randomised to either bisoprolol once daily (range 1.25-5 mg, dependent on tolerated dose) or matched placebo, in addition to receiving usual care for their COPD over the study duration of 24 months.The study will enrol 1164 participants with moderate to severe COPD, aged 40-85 years. Participants will be symptomatic from their COPD and have a postbronchodilator forced expiratory volume in 1 s (FEV
) ≥30% and ≤70% predicted and a history of at least one exacerbation requiring systemic corticosteroids, antibiotics or both in the prior 24 months.
The study protocol has been approved by the Sydney Local Health District Human Research Ethics Committee at The Concord Repatriation General Hospital.
; CTRI/2020/08/027322.
Dipak Kotecha
PMID: 33904873
DOI:
10.1001/jama.2021.2676
Abstract
Atul Pathak,
Sanaa Mrabeti
PMID: 34135591
DOI:
10.2147/VHRM.S285907
Abstract
β-blockers are a heterogeneous class of drugs, with varying selectivity/specificity for β
vs β
receptors, intrinsic sympathomimetic activity (ISA), and vasodilatory properties (through β
stimulation, α receptor blockade or nitric oxide release). These drugs are indicated for the management of arterial hypertension, heart failure or ischemic heart disease (IHD; eg angina pectoris or prior myocardial infarction). Most of the benefit of β-blockade in these conditions arises from blockade of the β
receptor, and, in practice, the addition of ISA appears to reduce the potential for improved clinical outcomes in people with heart failure or IHD. Aspects of the benefit/risk balance of β-blockers remain controversial, and recent meta-analyses have shed new light on this issue. We have reviewed the current place of cardioselective β-blockade in hypertension, IHD and heart failure, with special reference to the therapeutic profile of a highly selective β
-adrenoceptor blocker, bisoprolol.
Philippe Bégin,
Jeannie Callum,
Nancy M Heddle,
Richard Cook,
Michelle P Zeller,
Alan Tinmouth,
Dean A Fergusson,
Melissa M Cushing,
Marshall J Glesby,
Michaël Chassé,
Dana V Devine,
Nancy Robitalle,
Renée Bazin,
Nadine Shehata,
Andrés Finzi,
Allison McGeer,
Damon C Scales,
Lisa Schwartz,
Alexis F Turgeon,
Ryan Zarychanski,
Nick Daneman,
Richard Carl,
Luiz Amorim,
Caroline Gabe,
Martin Ellis,
Bruce S Sachais,
Kent Cadogan Loftsgard,
Erin Jamula,
Julie Carruthers,
Joanne Duncan,
Kayla Lucier,
Na Li,
Yang Liu,
Chantal Armali,
Amie Kron,
Dimpy Modi,
Marie-Christine Auclair,
Sabrina Cerro,
Meda Avram,
Donald M Arnold
PMID: 33947446
DOI:
10.1186/s13063-021-05235-3
Abstract
Convalescent plasma has been used for numerous viral diseases including influenza, severe acute respiratory syndrome, Middle East respiratory syndrome and Ebola virus; however, evidence to support its use is weak. SARS-CoV-2 is a novel coronavirus responsible for the 2019 global pandemic of COVID-19 community acquired pneumonia. We have undertaken a randomized controlled trial to assess the efficacy and safety of COVID-19 convalescent plasma (CCP) in patients with SARS-CoV-2 infection.
CONCOR-1 is an open-label, multicentre, randomized trial. Inclusion criteria include the following: patients > 16 years, admitted to hospital with COVID-19 infection, receiving supplemental oxygen for respiratory complications of COVID-19, and availability of blood group compatible CCP. Exclusion criteria are : onset of respiratory symptoms more than 12 days prior to randomization, intubated or imminent plan for intubation, and previous severe reactions to plasma. Consenting patients are randomized 2:1 to receive either approximately 500 mL of CCP or standard of care. CCP is collected from donors who have recovered from COVID-19 and who have detectable anti-SARS-CoV-2 antibodies quantified serologically. The primary outcome is intubation or death at day 30. Secondary outcomes include ventilator-free days, length of stay in intensive care or hospital, transfusion reactions, serious adverse events, and reduction in SARS-CoV-2 viral load. Exploratory analyses include patients who received CCP containing high titre antibodies. A sample size of 1200 patients gives 80% power to detect a 25% relative risk reduction assuming a 30% baseline risk of intubation or death at 30 days (two-sided test; α = 0.05). An interim analysis and sample size re-estimation will be done by an unblinded independent biostatistician after primary outcome data are available for 50% of the target recruitment (n = 600).
This trial will determine whether CCP will reduce intubation or death non-intubated adults with COVID-19. The trial will also provide information on the role of and thresholds for SARS-CoV-2 antibody titres and neutralization assays for donor qualification.
Clinicaltrials.gov
. Registered on 16 April 2020.